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molecular formula C7H14O2 B1317620 2,6-Dimethyloxan-4-ol CAS No. 33747-09-0

2,6-Dimethyloxan-4-ol

Cat. No. B1317620
M. Wt: 130.18 g/mol
InChI Key: BHFMWPOZZNNSRV-UHFFFAOYSA-N
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Patent
US06271383B1

Procedure details

2,6-Dimethyl-4H-pyran-4-one (5.0 g) in ethanol (40 ml) was hydrogenated under 10% Pd-C (0.5 g) at 10 bar of hydrogen for 2 days. The solution was then evaporated to an oil which was purified by silica-gel MPLC [using a 1:1 mixture of ethyl acetate and hexane as eluant] to give the title product (3.71 g, 74%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]([CH3:9])=[CH:5][C:6](=[O:8])[CH:7]=1.[H][H]>C(O)C>[CH3:1][CH:2]1[CH2:7][CH:6]([OH:8])[CH2:5][CH:4]([CH3:9])[O:3]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1OC(=CC(C1)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was then evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
was purified by silica-gel MPLC [
ADDITION
Type
ADDITION
Details
a 1:1 mixture of ethyl acetate and hexane as eluant]

Outcomes

Product
Name
Type
product
Smiles
CC1OC(CC(C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.71 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06271383B1

Procedure details

2,6-Dimethyl-4H-pyran-4-one (5.0 g) in ethanol (40 ml) was hydrogenated under 10% Pd-C (0.5 g) at 10 bar of hydrogen for 2 days. The solution was then evaporated to an oil which was purified by silica-gel MPLC [using a 1:1 mixture of ethyl acetate and hexane as eluant] to give the title product (3.71 g, 74%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]([CH3:9])=[CH:5][C:6](=[O:8])[CH:7]=1.[H][H]>C(O)C>[CH3:1][CH:2]1[CH2:7][CH:6]([OH:8])[CH2:5][CH:4]([CH3:9])[O:3]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1OC(=CC(C1)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was then evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
was purified by silica-gel MPLC [
ADDITION
Type
ADDITION
Details
a 1:1 mixture of ethyl acetate and hexane as eluant]

Outcomes

Product
Name
Type
product
Smiles
CC1OC(CC(C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.71 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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